6-Azabicyclo[3.2.1]octan-2-ol
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Overview
Description
6-Azabicyclo[3.2.1]octan-2-ol is a nitrogen-containing heterocyclic compound with a unique bicyclic structure. This compound is characterized by a six-membered nitrogen heterocycle fused to a cyclopentane ring. It has gained significant interest in the field of drug discovery due to its synthetic and pharmacological potential .
Mechanism of Action
Target of Action
The primary target of 6-Azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold, which is structurally similar, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 6-Azabicyclo[32Compounds with similar structures, such as tropane alkaloids, are known to interact with various biological targets .
Biochemical Pathways
The specific biochemical pathways affected by 6-Azabicyclo[32The 8-azabicyclo[321]octane scaffold, which is structurally similar, is known to be involved in several total syntheses .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Azabicyclo[32It is known that the compound is a powder at room temperature , which could potentially influence its absorption and distribution.
Result of Action
The molecular and cellular effects of 6-Azabicyclo[32Compounds with similar structures, such as tropane alkaloids, are known to have various biological activities .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 6-Azabicyclo[32It is known that the compound is stable at a storage temperature of -10 degrees celsius .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azabicyclo[3.2.1]octan-2-ol typically involves nucleophilic attack and intramolecular cyclization. Common starting materials include cyclopentanes and piperidine derivatives . The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, are likely applied to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
6-Azabicyclo[3.2.1]octan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Azabicyclo[3.2.1]octan-2-ol has several scientific research applications:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: Its unique structure makes it a valuable scaffold for designing bioactive molecules.
Industry: It is used in the development of new synthetic methodologies and flow chemistry applications.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with similar synthetic and pharmacological potential.
8-Azabicyclo[3.2.1]octane: A scaffold central to the family of tropane alkaloids, known for its biological activities.
Uniqueness
6-Azabicyclo[3.2.1]octan-2-ol is unique due to its specific bicyclic structure, which provides additional rigidity and enhances its pharmacological properties. This rigidity is a significant feature in medicinal chemistry, distinguishing it from other similar compounds .
Properties
IUPAC Name |
6-azabicyclo[3.2.1]octan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-2-1-6-3-5(7)4-8-6/h5-9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKHMNYOEYNRHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CC1NC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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